molecular formula C14H11N3O2 B5832114 2-[5-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine

2-[5-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine

Cat. No.: B5832114
M. Wt: 253.26 g/mol
InChI Key: UTVLFQJTGRGDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-11-6-4-5-10(9-11)14-16-13(17-19-14)12-7-2-3-8-15-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVLFQJTGRGDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[5-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[5-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . The compound’s structure allows it to bind selectively to these targets, disrupting their function and leading to cell death.

Comparison with Similar Compounds

2-[5-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.